molecular formula C16H16N4S B2823022 1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893924-13-5

1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2823022
CAS No.: 893924-13-5
M. Wt: 296.39
InChI Key: PDYRSTYLUZUDLH-UHFFFAOYSA-N
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Description

The chemical compound 1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine features a privileged pyrazolo[3,4-d]pyrimidine scaffold, established as a critical pharmacophore in anticancer drug discovery . This scaffold is recognized as a bioisostere of the purine ring of adenine, allowing it to compete with ATP for binding at the kinase domain of key enzymes involved in cell proliferation . Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated significant potential as inhibitors of cyclin-dependent kinase 2 (CDK2), a validated target for cancer treatment that selectively targets tumor cells . Research shows that derivatives of this core structure can induce significant apoptosis and alter cell cycle progression in cancer cell lines, confirming a mechanism of action rooted in disrupting essential cellular processes . Furthermore, this class of compounds has been explored for its inhibitory activity against other targets, including VEGFR-2, which plays a pivotal role in tumor angiogenesis . The structural design of this compound makes it a valuable candidate for researchers investigating novel small-molecule therapeutics in oncology, particularly for the development of targeted kinase inhibitors . This product is intended for research and development applications in a laboratory setting.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-4-7-21-16-13-9-19-20(15(13)17-10-18-16)14-6-5-11(2)8-12(14)3/h4-6,8-10H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYRSTYLUZUDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.

    Introduction of the 2,4-Dimethylphenyl Group: This step involves the substitution of the pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.

    Attachment of the Prop-2-enylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, thiols, bases like sodium hydroxide, and solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of any functional groups present.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts biological activity and physicochemical properties. Key analogues include:

Compound Name Position 4 Substituent Key Properties/Activities Reference
1-(2,4-Dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Allylthio Potential for thiol-mediated reactivity; electronic modulation via sulfur atom. Target
1-(2,4-Dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 3-Methylpiperidine Synthesized via microwave-assisted reaction (84% yield); mGluR4 positive allosteric modulator .
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 4-(2-Fluorophenyl)piperazine Enhanced solubility and CNS penetration due to piperazine; molecular weight 402.477 .
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine Benzothiazole Antimicrobial activity against P. aeruginosa and C. albicans .
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine Methylsulfonyl Electron-withdrawing group; CAS 1044139-94-7, molecular weight 318.355 .

Key Observations:

  • Allylthio vs. Piperidine/Piperazine: The allylthio group in the target compound offers distinct reactivity compared to nitrogen-containing heterocycles (e.g., piperidine in ). Piperazine derivatives (e.g., ) often exhibit improved solubility and CNS activity due to their basicity.
  • Biological Activity: Benzothiazole-containing analogues (e.g., ) demonstrate antimicrobial efficacy, suggesting that bulky substituents at position 4 enhance interactions with microbial targets. The allylthio group may confer different binding modes due to sulfur’s electronegativity and spatial requirements.
  • Electronic Effects: Methylsulfonyl groups () are strongly electron-withdrawing, whereas allylthio is moderately electron-donating, influencing redox stability and metabolic pathways.

Biological Activity

1-(2,4-Dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrazolo[3,4-d]pyrimidine core with a dimethylphenyl group and a prop-2-en-1-ylsulfanyl substituent. Its molecular formula is C14H17N5SC_{14}H_{17}N_{5}S with a molecular weight of approximately 303.38 g/mol.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key cancer-related pathways such as BRAF(V600E), EGFR, and Aurora-A kinase. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This activity suggests a mechanism by which these compounds may mitigate inflammatory diseases .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory activities, the compound has demonstrated antibacterial effects. Research on pyrazole derivatives indicates that they can disrupt bacterial cell membranes, leading to cell lysis. In vitro assays have shown varying degrees of effectiveness against several bacterial strains .

Case Studies

  • Antitumor Efficacy : A study focused on a series of pyrazole derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer). The mechanism was attributed to the inhibition of the BRAF(V600E) mutation pathway .
  • Anti-inflammatory Mechanism : Another investigation highlighted the ability of pyrazole derivatives to reduce LPS-induced NO production in RAW264.7 macrophages. The study reported a dose-dependent response, with significant inhibition observed at concentrations above 10 µM .
  • Antibacterial Properties : In an evaluation of various pyrazole compounds against Gram-positive and Gram-negative bacteria, the derivative showed promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Summary Table

Biological Activity Mechanism IC50/MIC Values References
AntitumorInhibition of BRAF(V600E), EGFRLow µM range (specific values vary by study)
Anti-inflammatoryInhibition of TNF-α and NO productionSignificant at >10 µM
AntibacterialDisruption of cell membrane integrityMIC 32-128 µg/mL

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions controlled to ensure high yield?

Answer:
The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Coupling reactions : Introduction of the 2,4-dimethylphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Thioether formation : The propenylsulfanyl group is introduced using alkylation or thiol-disulfide exchange. Solvents like dimethylformamide (DMF) or toluene are used, with pH and temperature tightly controlled (e.g., 60–80°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/DMF ensures ≥95% purity .

Basic: How is the purity and structural integrity validated post-synthesis?

Answer:

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity, while mass spectrometry (MS) verifies molecular weight .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Basic: What structural features influence its reactivity and bioactivity?

Answer:

  • 2,4-Dimethylphenyl group : Enhances lipophilicity, improving membrane permeability and target binding (e.g., kinase active sites) .
  • Propenylsulfanyl moiety : Acts as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes. Its electron-withdrawing nature stabilizes the pyrazolo-pyrimidine core .

Advanced: How do modifications to the propenylsulfanyl group affect target binding affinity?

Answer:

  • Electron-deficient analogs : Replacing the allyl group with electron-withdrawing substituents (e.g., chloro or nitro) increases electrophilicity, enhancing covalent binding to kinases like EGFR. However, this may reduce selectivity .
  • Steric effects : Bulky substituents decrease binding to shallow pockets but improve specificity for deeper catalytic sites. Computational docking (e.g., AutoDock Vina) guides rational design .

Advanced: What in vitro models are suitable for evaluating kinase inhibition?

Answer:

  • Enzyme assays : Use recombinant kinases (e.g., JAK2, CDK2) with ADP-Glo™ kits to measure IC₅₀ values. Include controls for ATP competition (e.g., staurosporine) .
  • Cell-based models : Leukemia cell lines (e.g., K562) treated with the compound are analyzed via Western blot for phospho-targets (e.g., STAT5). Dose-response curves (0.1–10 µM) determine efficacy .

Advanced: How can contradictory data on enzyme inhibition efficacy be resolved?

Answer:
Discrepancies arise from assay conditions (e.g., ATP concentrations) or compound stability. Mitigation strategies include:

  • Standardized protocols : Use fixed ATP levels (e.g., 1 mM) and pre-incubate compounds to ensure stability in buffer .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., sulfoxide derivatives) that may alter activity .

Advanced: What computational methods predict ADMET properties?

Answer:

  • ADMET prediction : SwissADME predicts moderate bioavailability (F = 30–50%) due to high logP (~3.5). ProTox-II flags hepatotoxicity risks from the propenylsulfanyl group .
  • Experimental validation : Microsomal stability assays (human liver microsomes) correlate with in silico data, showing rapid Phase I metabolism (t₁/₂ = 15–20 min) .

Advanced: What strategies mitigate metabolic instability?

Answer:

  • Prodrug design : Replace the sulfanyl group with a masked thiol (e.g., disulfide prodrugs) activated in target tissues .
  • Isosteric replacement : Substitute sulfur with selenium or methylene groups to reduce oxidation while retaining binding .

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